molecular formula C45H49N5O4 B12299476 3-{5-[4-({1-[4-(6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenyl]piperidin-4-yl}methyl)piperazin-1-yl]-1-oxo-3H-isoindol-2-yl}piperidine-2,6-dione

3-{5-[4-({1-[4-(6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenyl]piperidin-4-yl}methyl)piperazin-1-yl]-1-oxo-3H-isoindol-2-yl}piperidine-2,6-dione

Cat. No.: B12299476
M. Wt: 723.9 g/mol
InChI Key: TZZDVPMABRWKIZ-UHFFFAOYSA-N
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Description

ARV-471 is an orally bioavailable compound developed by Arvinas and Pfizer. It is a selective estrogen receptor degrader (SERD) that utilizes proteolysis-targeting chimera (PROTAC) technology to target and degrade estrogen receptors. This compound is primarily being developed for the treatment of estrogen receptor-positive (ER+) breast cancer, which constitutes a significant portion of breast cancer cases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ARV-471 involves the creation of a hetero-bifunctional molecule that can bind to both the estrogen receptor and an E3 ubiquitin ligase. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of ARV-471 involves scaling up the synthetic route to produce the compound in large quantities. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ARV-471 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of ARV-471 include:

Major Products

The major products formed from the reactions involving ARV-471 include various intermediates and the final hetero-bifunctional molecule that targets estrogen receptors and E3 ubiquitin ligase .

Scientific Research Applications

ARV-471 has several scientific research applications, including:

Mechanism of Action

ARV-471 exerts its effects through a unique mechanism involving PROTAC technology. The compound facilitates the interaction between estrogen receptors and an intracellular E3 ubiquitin ligase complex. This interaction leads to the ubiquitylation and subsequent degradation of estrogen receptors via the proteasome. By degrading estrogen receptors, ARV-471 effectively reduces the signaling pathways that promote tumor growth in ER+ breast cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ARV-471

ARV-471 stands out due to its ability to selectively degrade estrogen receptors through PROTAC technology. This degradation leads to a more significant reduction in estrogen receptor levels compared to other compounds like fulvestrant. Additionally, ARV-471 has shown greater efficacy in preclinical and clinical studies, particularly in patients who have developed resistance to existing endocrine therapies .

Properties

Molecular Formula

C45H49N5O4

Molecular Weight

723.9 g/mol

IUPAC Name

3-[6-[4-[[1-[4-(6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C45H49N5O4/c51-37-12-15-39-33(27-37)8-13-38(31-4-2-1-3-5-31)43(39)32-6-9-35(10-7-32)48-20-18-30(19-21-48)28-47-22-24-49(25-23-47)36-11-14-40-34(26-36)29-50(45(40)54)41-16-17-42(52)46-44(41)53/h1-7,9-12,14-15,26-27,30,38,41,43,51H,8,13,16-25,28-29H2,(H,46,52,53)

InChI Key

TZZDVPMABRWKIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)O)C(C1C3=CC=CC=C3)C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8)C9CCC(=O)NC9=O

Origin of Product

United States

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